1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is known for its antiviral and anticancer properties, making it a significant subject of research in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves several steps. One common method includes the fluorination of cytidine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its deoxy forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Industry: Utilized in the development of antiviral drugs and cancer therapeutics.
Mechanism of Action
The compound exerts its effects by inhibiting RNA synthesis. It is metabolized in cells to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA. This leads to the inhibition of RNA polymerases I, II, and III, ultimately resulting in apoptosis of the target cells .
Comparison with Similar Compounds
Similar compounds include:
2’-Deoxy-2’-fluorocytidine: Known for its antiviral activities.
Gemcitabine: Another nucleoside analog used in cancer treatment.
Azvudine: A nucleoside reverse transcriptase inhibitor with antiviral properties.
Compared to these compounds, 1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is unique due to its specific fluorination pattern and its broad spectrum of activity against both viral infections and cancer .
Properties
Molecular Formula |
C9H12FN3O5 |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1 |
InChI Key |
KZCDDPIOLQOXHB-TZLAVLDLSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)N)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F |
Origin of Product |
United States |
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